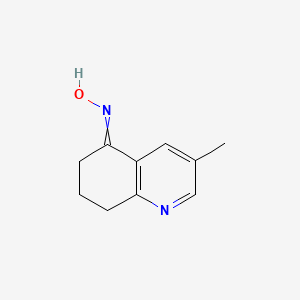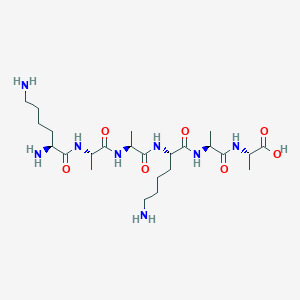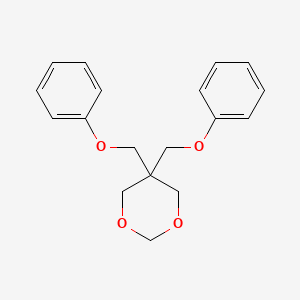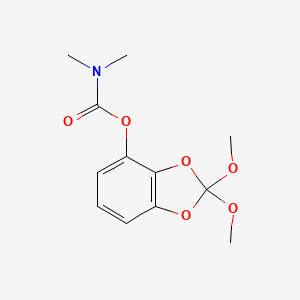
1-Benzotellurophen-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzotellurophen-3(2H)-one is an organotellurium compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzotellurophen-3(2H)-one typically involves the reaction of tellurium-containing precursors with appropriate organic substrates. Common synthetic routes may include:
Tellurium Insertion Reactions: Insertion of tellurium into organic frameworks using tellurium reagents.
Cyclization Reactions: Formation of the benzotellurophen ring through cyclization of suitable precursors.
Industrial Production Methods
Industrial production methods for organotellurium compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Specific details for this compound would require consultation of industrial chemistry resources.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzotellurophen-3(2H)-one may undergo various chemical reactions, including:
Oxidation: Conversion to telluroxides or tellurones using oxidizing agents.
Reduction: Reduction to tellurides using reducing agents.
Substitution: Substitution reactions where tellurium is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield telluroxides, while reduction may produce tellurides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its biological activity and potential therapeutic applications.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the development of advanced materials and electronic devices.
Wirkmechanismus
The mechanism of action of 1-Benzotellurophen-3(2H)-one involves its interaction with molecular targets and pathways. Specific details would require experimental data, but general mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Redox Reactions: Participating in redox reactions that alter cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzoselenophen-3(2H)-one: A selenium analog with similar chemical properties.
1-Benzothiophen-3(2H)-one: A sulfur analog with distinct reactivity.
Uniqueness
1-Benzotellurophen-3(2H)-one is unique due to the presence of tellurium, which imparts specific chemical properties such as higher atomic weight and different redox behavior compared to its sulfur and selenium analogs.
For precise and detailed information, consulting scientific literature and specialized databases is recommended.
Eigenschaften
CAS-Nummer |
59550-47-9 |
|---|---|
Molekularformel |
C8H6OTe |
Molekulargewicht |
245.7 g/mol |
IUPAC-Name |
1-benzotellurophen-3-one |
InChI |
InChI=1S/C8H6OTe/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4H,5H2 |
InChI-Schlüssel |
MXENNOZSKJADBU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C2=CC=CC=C2[Te]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2,6-Dichlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14609287.png)



![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)


![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)




